molecular formula C16H23ClN2O3S B1224991 4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide

4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide

Cat. No.: B1224991
M. Wt: 358.9 g/mol
InChI Key: AYQCZQKMGKDZPS-CVEARBPZSA-N
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Description

4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide is a chemical compound with the molecular formula C16H23ClN2O3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

The synthesis of 4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexylamine intermediate: This step involves the reaction of cyclohexanone with ammonia or an amine to form the corresponding cyclohexylamine.

    Introduction of the morpholine group: The cyclohexylamine intermediate is then reacted with morpholine to introduce the morpholinyl group.

    Sulfonamide formation: The final step involves the reaction of the morpholinyl-substituted cyclohexylamine with 4-chlorobenzenesulfonyl chloride to form the desired sulfonamide compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the morpholine ring or the cyclohexyl group, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the sulfonamide group or other reducible functional groups in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzene ring. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of substituted derivatives.

Scientific Research Applications

4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Due to its sulfonamide group, it is explored for potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects. The morpholine ring and cyclohexyl group may also contribute to its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

4-chloro-N-[(1R,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

    4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide: This is a stereoisomer of the compound , differing only in the spatial arrangement of atoms. The stereochemistry can significantly impact the compound’s biological activity and interactions.

    N-(4-chlorophenyl)-N’-morpholinylsulfonamide: This compound lacks the cyclohexyl group, which may affect its overall properties and applications.

    4-chloro-N-(cyclohexyl)benzenesulfonamide: This compound lacks the morpholine ring, which may influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H23ClN2O3S

Molecular Weight

358.9 g/mol

IUPAC Name

4-chloro-N-[(1R,2S)-2-morpholin-4-ylcyclohexyl]benzenesulfonamide

InChI

InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2/t15-,16+/m1/s1

InChI Key

AYQCZQKMGKDZPS-CVEARBPZSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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